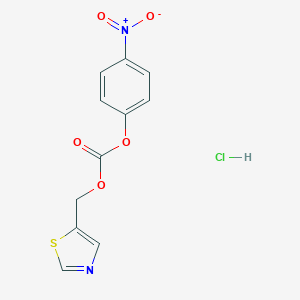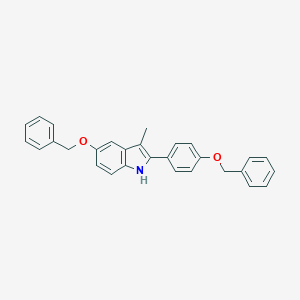
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The compound 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole has been synthesized through a series of reactions starting from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. The process involves benzylation, reduction, bromination, and the Bischler-Napieralski synthesis. This method is noted for its industrial applicability due to low cost, mild reaction conditions, minimal side reactions, and high yield .
Molecular Structure Analysis
While the specific molecular structure analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is not detailed in the provided papers, the indole nucleus is a common feature in many biologically active molecules. For instance, the structure of a related compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was confirmed by single-crystal X-ray diffraction, and its molecular packing was analyzed using Hirshfeld surface analysis and DFT calculations . These techniques could similarly be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The indole moiety is a versatile scaffold that participates in various chemical reactions. For example, the thermal Fischer indolization of hydrazones has been used to synthesize pyrido[4,3-b]benzo[e]indol-1-ones, which can be further modified to produce antineoplastic agents . Although not directly related to the compound of interest, this demonstrates the reactivity of indole derivatives in the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from related compounds. For instance, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been used as a reagent for the spectrophotometric determination of trace elements, indicating its potential utility in analytical chemistry . Additionally, the affinity of indole derivatives for biological receptors, such as the 5-HT6 receptor, has been reported, which suggests that the compound may also exhibit significant biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Preparation
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole has been synthesized from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. The process involves benzylation, reduction, bromination, and the Bischler-Möhlau synthesis. This method is suitable for industrial-scale production due to its cost-effectiveness, mild conditions, minimal side reactions, and high yield (L. Zuo, 2014).
Antioxidant and Antimicrobial Properties
Compounds related to 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, such as indole derivatives with 1,2,4-triazole moieties, have shown significant in vitro antioxidant properties. They exhibit scavenging capacities comparable to BHT, especially those containing 1,2,4-triazole-5(4H)-thione moiety. Some compounds in this group also demonstrate slight antimicrobial activity against various microorganisms (S. Baytas et al., 2012).
Anticancer Activity
A series of 5-(3-indolyl)-1,3,4-thiadiazoles, which are structurally related to 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, have been synthesized and evaluated for their anticancer properties. Specific derivatives showed substantial cytotoxicity against multiple cancer cell lines, highlighting the potential of this compound class in cancer treatment (Dalip Kumar et al., 2010).
Antifungal Activity
Novel derivatives of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole have demonstrated promising antifungal activity against various human pathogenic fungal strains. Molecular docking studies suggest these compounds could be optimized as potential antifungal drugs (Urja D. Nimbalkar et al., 2016).
Eigenschaften
IUPAC Name |
3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c1-21-27-18-26(32-20-23-10-6-3-7-11-23)16-17-28(27)30-29(21)24-12-14-25(15-13-24)31-19-22-8-4-2-5-9-22/h2-18,30H,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJKJMYOVWRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396923 | |
| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole | |
CAS RN |
198479-63-9 | |
| Record name | 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198479-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

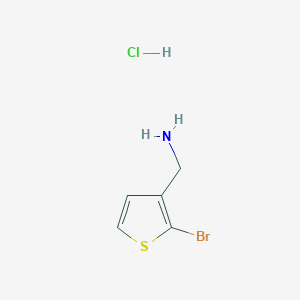
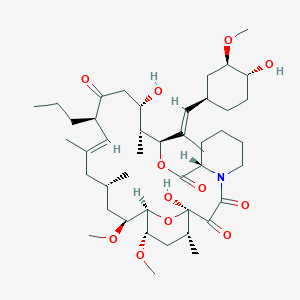
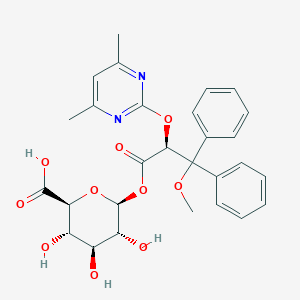
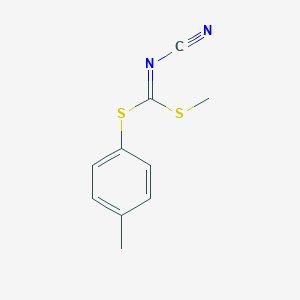
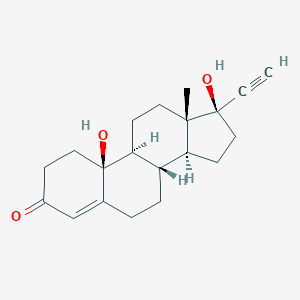
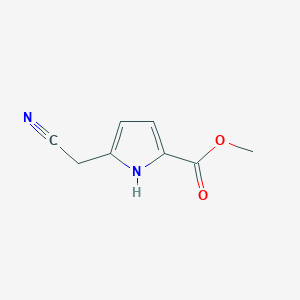
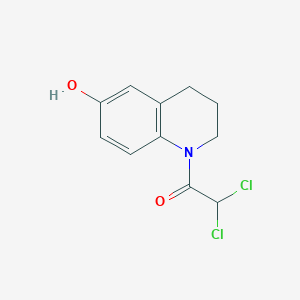
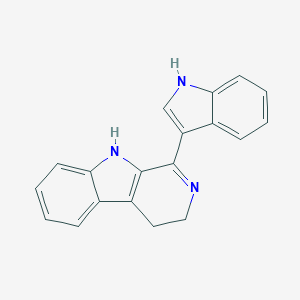
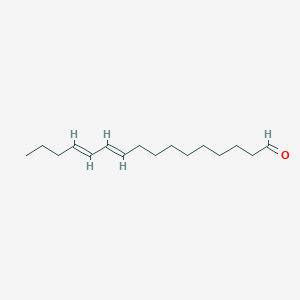

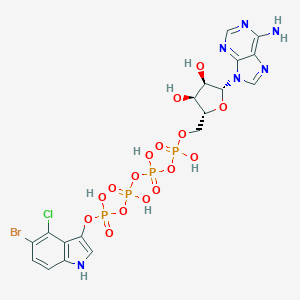
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

